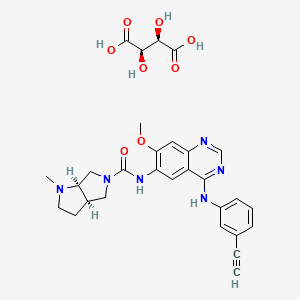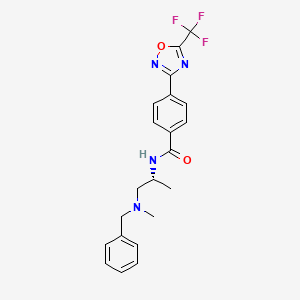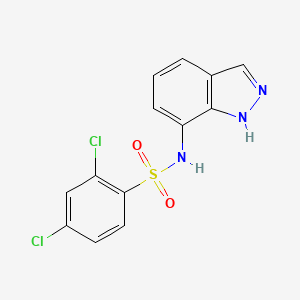
Anticancer agent 70
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 70 is a compound that has shown significant promise in the field of oncology. It is designed to target and inhibit specific pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its potential to offer a more effective and less toxic alternative to traditional chemotherapy agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 70 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core structure, followed by functionalization to introduce various substituents that enhance its anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs.
化学反応の分析
Types of Reactions
Anticancer agent 70 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may need catalysts or specific solvents to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield ketones or aldehydes, reduction can produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Anticancer agent 70 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate cellular processes and pathways involved in cancer progression.
Medicine: The compound is being explored for its potential to treat various types of cancer, including breast, lung, and colon cancers.
Industry: It is used in the development of new anticancer drugs and formulations, contributing to the advancement of pharmaceutical technologies.
作用機序
The mechanism of action of Anticancer agent 70 involves targeting specific molecular pathways that are crucial for cancer cell survival. It binds to key proteins and enzymes, inhibiting their activity and leading to the disruption of cellular processes such as DNA replication, repair, and apoptosis. The compound may also interfere with signaling pathways that promote cancer cell proliferation and metastasis, ultimately leading to cell death.
類似化合物との比較
Similar Compounds
Camptothecin: A natural product that inhibits topoisomerase I, leading to DNA damage and cell death.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, disrupting replication and transcription.
Methotrexate: An antifolate that inhibits dihydrofolate reductase, blocking DNA synthesis.
Uniqueness
Anticancer agent 70 is unique in its ability to selectively target cancer cells while sparing normal cells, reducing the risk of side effects commonly associated with traditional chemotherapy. Its novel mechanism of action and high specificity make it a promising candidate for further development and clinical trials.
特性
分子式 |
C13H9Cl2N3O2S |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
2,4-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-4-5-12(10(15)6-9)21(19,20)18-11-3-1-2-8-7-16-17-13(8)11/h1-7,18H,(H,16,17) |
InChIキー |
URDFXYJXTZQRSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
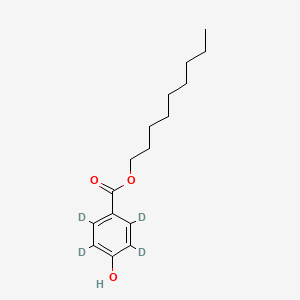

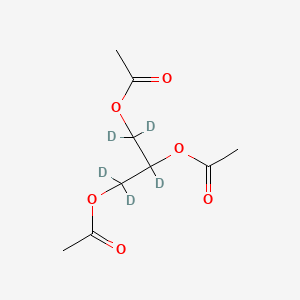
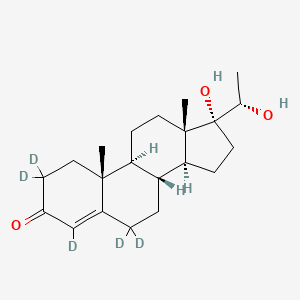
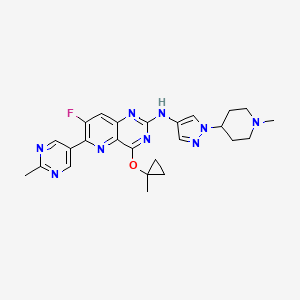
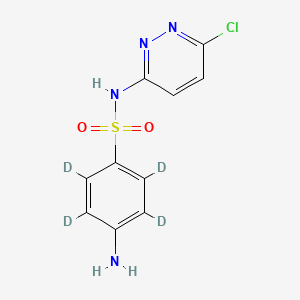

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
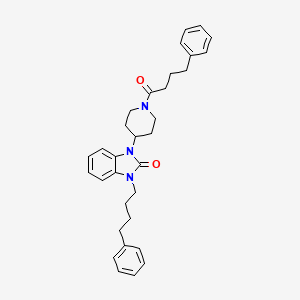
![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
